molecular formula C11H7FO3 B1440661 5-Fluoro-2-(furan-2-YL)benzoic acid CAS No. 1261952-42-4

5-Fluoro-2-(furan-2-YL)benzoic acid

Cat. No. B1440661
CAS RN: 1261952-42-4
M. Wt: 206.17 g/mol
InChI Key: ZRQMMGZONASCIE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(furan-2-YL)benzoic acid is a chemical compound with the CAS Number: 1339173-68-0 . It has a molecular weight of 206.17 . It is a powder at room temperature .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

5-Fluoro-2-(furan-2-YL)benzoic acid is a powder at room temperature . It has a molecular weight of 206.17 .

Scientific Research Applications

Antibacterial Activity

5-Fluoro-2-(furan-2-YL)benzoic acid: is a furan derivative, and such compounds have shown significant promise in the realm of antibacterial research. Furan derivatives are known for their broad-spectrum antibacterial properties against both gram-positive and gram-negative bacteria . The structural incorporation of the furan nucleus into new compounds is a key strategy in medicinal chemistry for developing novel antibacterial agents. This is particularly crucial in the fight against microbial resistance, which is a growing global concern due to the ineffectiveness of currently available antimicrobial medicines .

Antimicrobial Synthesis

The synthesis of novel furan derivatives, including those related to 5-Fluoro-2-(furan-2-YL)benzoic acid , has been a focus in the search for new drugs with distinct mechanisms of action. These compounds have been employed in various disease areas due to their advantageous biological and pharmacological properties . The inclusion of the furan nucleus in drug design is an essential synthetic technique for creating more effective and secure antimicrobial agents .

Fluorinated Compound Synthesis

Furans and benzofurans bearing a fluorine atom, like 5-Fluoro-2-(furan-2-YL)benzoic acid , attract significant attention due to their important pharmacological properties. The synthesis, reactions, and application of such fluorinated furans are a subject of ongoing research. These compounds demonstrate a range of activities, including antibacterial properties, and are used in the development of new pharmacological agents .

Solar Cell Development

5-Fluoro-2-(furan-2-YL)benzoic acid: can be used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems. These systems are crucial in the development of stable dye-sensitized solar cells, indicating the compound’s potential application in renewable energy technologies .

Antimicrobial Potential in Piperazinyl Compounds

The compound has been involved in the synthesis of piperazinyl-2-(benzo)thiophen/-furan-2-yl-acetonitriles, which are products of the Strecker reaction. These compounds have shown promising antimicrobial potential, with some exhibiting significant activity in biological screenings . A structure–activity relationship (SAR) study of these compounds could facilitate further development in this new class of antimicrobial agents .

Pharmacological Research

The presence of the furan ring in compounds like 5-Fluoro-2-(furan-2-YL)benzoic acid is associated with a wide range of therapeutic benefits. These include activities such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer . This wide array of pharmacological activities makes furan derivatives a versatile tool in drug discovery and development.

HIV-1 Reverse Transcriptase Inhibition

Fluorinated furans, which are structurally related to 5-Fluoro-2-(furan-2-YL)benzoic acid , have been reported to inhibit HIV-1 reverse transcriptase at nanomolar levels. This suggests potential applications of the compound in the development of treatments for HIV .

Antimalarial Activity

Compounds bearing a fluorine atom, similar to 5-Fluoro-2-(furan-2-YL)benzoic acid , have revealed antimalarial activity. This opens up possibilities for the compound’s use in creating new antimalarial drugs, contributing to the global effort to combat malaria .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-fluoro-2-(furan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-7-3-4-8(9(6-7)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQMMGZONASCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688508
Record name 5-Fluoro-2-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(furan-2-YL)benzoic acid

CAS RN

1261952-42-4
Record name 5-Fluoro-2-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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